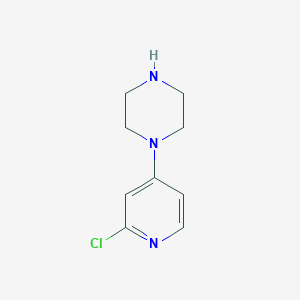

1-(2-Chloropyridin-4-yl)piperazine

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-chloropyridin-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBPSGWUINXSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611870 | |

| Record name | 1-(2-Chloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854159-45-8 | |

| Record name | 1-(2-Chloropyridin-4-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 1 2 Chloropyridin 4 Yl Piperazine

Synthetic Routes to 1-(2-Chloropyridin-4-yl)piperazine

The construction of the this compound molecule is most frequently accomplished via nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine (B92270) ring.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The SNAr mechanism is the cornerstone for synthesizing this compound, valued for its efficiency and predictability.

The most direct and widely employed method for the synthesis of this compound involves the reaction of 2,4-dichloropyridine (B17371) with piperazine (B1678402). This reaction proceeds via a nucleophilic aromatic substitution mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles. The presence of two chlorine atoms further activates the ring towards substitution.

A critical aspect of this reaction is its regioselectivity. Nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. stackexchange.comstackexchange.com This selectivity is attributed to the greater stability of the Meisenheimer intermediate formed upon attack at the para-position (C-4) relative to the nitrogen atom. stackexchange.com In this intermediate, the negative charge can be delocalized onto the electronegative nitrogen atom, a stabilizing resonance contribution that is not possible with attack at the C-3 position. stackexchange.com Attack at the C-2 (ortho) position, while also allowing for some charge delocalization onto the nitrogen, can be sterically hindered and electronically less favored compared to the C-4 position. stackexchange.com Computational studies, such as Frontier Molecular Orbital (FMO) analysis, have been used to rationalize this observed selectivity, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 position, making it the more electrophilic site for nucleophilic attack. researchgate.net

The outcome of the SNAr reaction between 2,4-dichloropyridine and piperazine is highly dependent on the chosen reaction conditions. Factors such as the solvent, temperature, and the presence and nature of a base can significantly impact the reaction rate, yield of the desired monosubstituted product, and the formation of the undesired disubstituted byproduct, 1,4-bis(2-chloropyridin-4-yl)piperazine.

Solvent: The choice of solvent is crucial. Protic solvents like isopropanol (B130326) have been shown to be effective, while methanol (B129727) or ethanol (B145695) can lead to competing C-O coupling reactions, forming 4-methoxy- or 4-ethoxypyridine (B3339012) as byproducts. mdpi.com The use of a bulkier alcohol like isopropanol can suppress this side reaction. mdpi.com Aprotic polar solvents such as N,N-dimethylformamide (DMF) or toluene (B28343) are also commonly used to facilitate the reaction. chemicalbook.com

Temperature: The reaction is typically conducted at elevated temperatures, often at reflux, to ensure a reasonable reaction rate. mdpi.comchemicalbook.com The specific temperature is optimized based on the solvent used and the desired reaction time.

Base: A base is generally required to neutralize the hydrochloric acid formed during the reaction. An excess of piperazine itself can serve as the base. mdpi.com Alternatively, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) can be employed. The use of a base is critical to drive the reaction to completion by preventing the protonation of the piperazine nucleophile.

| Reactants | Solvent | Base | Temperature | Product | Yield | Reference |

| 4-Chloropyridin-1-ium chloride, Piperazine | Isopropyl alcohol | Excess Piperazine | Reflux | 1-(Pyridin-4-yl)piperazine | Very Good | mdpi.com |

| 1-chloro-4-(chloro-phenyl-methyl)-benzene, Piperazine | Butanone | K₂CO₃ | Reflux | 1-[(4-Chloro-phenyl)-phenyl-methyl]-piperazine | 57% | chemicalbook.com |

| 1-chloro-4-(chloro-phenyl-methyl)-benzene, Piperazine | Toluene/DMF | - | 80°C to Reflux | 1-[(4-chlorophenyl)phenylmethyl]piperazine | 92% | chemicalbook.com |

This table presents data for analogous SNAr reactions involving piperazine and chloro-substituted aromatic rings to illustrate the influence of different reaction conditions.

Metal-Catalyzed Cross-Coupling Approaches

While SNAr is the dominant strategy, metal-catalyzed cross-coupling reactions represent an alternative approach for forming the C-N bond in this compound.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl-carbon, aryl-oxygen, and aryl-nitrogen bonds. organic-chemistry.orgwikipedia.orgbyjus.com A modern, ligand-assisted variation, often termed the Ullmann-type reaction, can be applied to the synthesis of N-aryl piperazines. organic-chemistry.orgbyjus.com This reaction involves the coupling of an aryl halide (2,4-dichloropyridine) with an amine (piperazine) in the presence of a copper catalyst. researchgate.net The reaction is typically carried out at high temperatures, although the development of more active catalyst systems has allowed for milder conditions. organic-chemistry.orgnih.gov

The general mechanism is thought to involve the formation of a copper(I)-piperazide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product and regenerate the copper(I) catalyst. organic-chemistry.orgwikipedia.org

The efficiency and scope of copper-catalyzed C-N coupling reactions have been significantly enhanced by the use of ancillary ligands. These ligands coordinate to the copper center, stabilizing the catalyst, increasing its solubility, and promoting the key steps of the catalytic cycle.

For the coupling of aryl halides with N-heterocycles, a variety of ligands have been investigated. These include diamines, amino acids (like L-proline), and various oxime and diketone derivatives. wikipedia.orgnih.gov The choice of ligand can have a profound effect on the reaction, influencing the required temperature, catalyst loading, and tolerance to other functional groups. For instance, ligands like pyridine-2-aldoxime (B213160) have been shown to be effective in copper-catalyzed Ullmann-type reactions. nih.gov

Catalyst stability is another critical factor. Heterogeneous catalysts, such as copper(I) supported on a polymer resin, have been developed to facilitate catalyst recovery and reuse, offering a more "green" and sustainable approach. mdpi.comresearchgate.net These supported catalysts can be very stable and insensitive to moisture and oxygen, and in some cases, can function effectively without the need for an additional ligand. mdpi.com

| Catalyst System | Ligand | Substrates | Key Finding | Reference |

| Cu(I) on polyacrylate resin | None | 4-chloropyridinium chloride, Piperazine | Stable, reusable catalyst; works without additional ligand. | mdpi.com |

| CuI | Pyridine-2-aldoxime | Aryl chlorides, Water (as nucleophile) | Ligand facilitates hydroxylation of aryl chlorides. | nih.gov |

| CuI | N,N′-dimethylenediamine | Aryl bromides, Amines | Ligand effective for coupling with aryl bromides. | nih.gov |

| CuBr | Dibenzoylmethane | Aryl iodides, Amines | Ligand effective for coupling with aryl iodides. | nih.gov |

This table summarizes findings from various copper-catalyzed C-N coupling reactions, illustrating the impact of different ligands and catalyst systems.

Palladium-Catalyzed Buchwald-Hartwig Amination Analogues

The Buchwald-Hartwig amination has become a powerful and widely used method for the synthesis of aryl amines, including N-arylpiperazines. mdpi.com This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the C-N bond between an aryl halide (or pseudohalide) and an amine. For the synthesis of this compound, the reaction typically involves coupling 2-chloro-4-halopyridine with piperazine.

The general transformation is shown below:

This reaction is often preferred over classical nucleophilic aromatic substitution (SNAr) methods, which may require harsh conditions or are inefficient for less activated substrates. mdpi.com

The success of the Buchwald-Hartwig amination is highly dependent on the specific combination of the palladium precursor, the phosphine (B1218219) ligand, and the base used. The choice of these components dictates the reaction's scope, efficiency, and tolerance to various functional groups.

Catalyst Systems: The catalyst system is typically generated in situ from a palladium source and a supporting ligand.

Palladium Precursors : Common precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes (precatalysts). queensu.ca The selection depends on factors like stability, cost, and ease of activation to the catalytically active Pd(0) species.

Ligands : The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For coupling with electron-rich heterocycles like pyridines, bulky, electron-rich phosphine ligands are generally required. A range of ligands has been developed and optimized for this purpose.

Below is a table summarizing common ligands and their characteristics for Buchwald-Hartwig aminations.

| Ligand Name | Abbreviation | Structural Class | Key Features |

| (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Xantphos | Bidentate | Wide bite angle, promotes reductive elimination. Effective for coupling with a variety of amines. nih.gov |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Monodentate Biarylphosphine | Highly active and versatile for coupling aryl chlorides and bromides. Often provides high yields under mild conditions. queensu.ca |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Monodentate Alkylphosphine | Strongly electron-donating and sterically bulky, effective for challenging couplings of unreactive aryl chlorides. queensu.ca |

| Josiphos family | (e.g., CyPF-tBu) | Ferrocenyl | A robust class of ligands known for high activity and broad applicability, including in large-scale synthesis. |

Amine Sources: While piperazine itself is the direct amine source for the target molecule, the Buchwald-Hartwig reaction is versatile enough to accommodate a wide range of amine coupling partners. This includes primary and secondary aliphatic and aromatic amines. In cases where direct coupling with piperazine is problematic (e.g., due to solubility or side reactions), a protected version like N-Boc-piperazine can be used, followed by a deprotection step. mdpi.com

Alternative Synthetic Protocols

To overcome the limitations of traditional batch processing, such as long reaction times and potential safety hazards at high temperatures, alternative synthetic methodologies have been developed.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. nih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

For the synthesis of aryl piperazines, continuous flow offers several advantages:

Enhanced Safety : By using small reactor volumes, the risks associated with handling hazardous reagents and exothermic reactions are significantly minimized. researchgate.net

Improved Efficiency : The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to faster reaction rates and often higher yields. rsc.org

Scalability : Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple systems in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

A typical flow setup for an N-arylation reaction might involve pumping a stream of the aryl halide and a stream of the piperazine solution to a mixing point, after which the combined stream enters a heated reactor coil containing a packed-bed of a heterogeneous palladium catalyst. nih.govmdpi.com The product stream can then be directed to in-line purification modules for continuous separation. researchgate.netrsc.org While a specific flow synthesis for this compound is not widely published, established flow protocols for structurally similar drugs like flibanserin (B1672775) and cariprazine (B1246890) demonstrate the viability of this approach for the aryl piperazine class. rsc.orgmdpi.com

Microwave-assisted synthesis is another advanced technique used to accelerate chemical reactions. By using microwave irradiation, specific and rapid heating of the solvent and reagents can be achieved, often leading to dramatic reductions in reaction times compared to conventional heating methods. nih.govnih.gov

For the synthesis of this compound via SNAr or Buchwald-Hartwig coupling, microwave assistance offers significant benefits:

Rate Acceleration : Reactions that might take many hours or even days using an oil bath can often be completed in minutes. nih.govresearchgate.net

Higher Yields : The rapid heating can minimize the formation of degradation by-products that may occur during prolonged heating, leading to cleaner reaction profiles and higher isolated yields. nih.govsci-hub.se

Improved Process Control : Modern microwave reactors allow for precise temperature and pressure control, enhancing reaction reproducibility.

Studies comparing conventional and microwave-assisted methods for the amination of halopyridines have consistently shown the superiority of the microwave approach, achieving excellent yields in as little as 10 to 30 minutes. nih.govresearchgate.netsci-hub.se

The following table provides a conceptual comparison of reaction times for a typical Buchwald-Hartwig amination.

| Heating Method | Typical Reaction Time | Temperature (°C) |

| Conventional (Oil Bath) | 12 - 24 hours | 80 - 110 |

| Microwave Irradiation | 10 - 30 minutes | 120 - 150 |

Isolation and Purification Techniques

Following the synthesis, a robust isolation and purification strategy is essential to obtain this compound with the high degree of purity required for subsequent applications. The specific techniques employed depend on the synthetic route, the solvent system, and the nature of the impurities.

A standard work-up and purification sequence often includes the following steps:

Quenching and Extraction : The reaction is first quenched, for example, by adding water. The product is then extracted from the aqueous phase into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. This step serves to separate the desired product from water-soluble salts (e.g., from the base used in the coupling) and other polar impurities. chemicalbook.com

Washing : The organic layer is typically washed with water or brine to remove any remaining water-soluble materials.

Drying and Concentration : The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com

Chromatography : For high purity, the crude material is almost always purified by chromatography.

Flash Column Chromatography : This is the most common preparative technique. The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar solvent (like ethyl acetate or methanol). biotage.com A gradient of increasing polarity is often used to effectively separate the product from less polar starting materials and more polar by-products.

High-Performance Liquid Chromatography (HPLC) : For very high purity requirements, preparative HPLC may be used. This technique offers higher resolution than flash chromatography but is generally more expensive and has lower throughput. hilarispublisher.comhilarispublisher.com

Crystallization : If the final product is a stable solid, crystallization can be an excellent final purification step to remove minor impurities and obtain a well-defined crystalline material. The crude solid is dissolved in a minimum amount of a hot solvent, and the solution is slowly cooled to induce crystallization. The pure crystals are then collected by filtration. mdpi.com

The choice between these techniques is often a balance between the required purity, the scale of the synthesis, and economic considerations. uni-graz.at

Chromatographic Methods (Column Chromatography, Preparative HPLC)

Purification of this compound and its analogs often relies on chromatographic techniques to separate the desired product from unreacted starting materials and by-products.

Column Chromatography is a standard method for purification. For example, after synthesizing 1-(4-chlorobenzhydryl)piperazine, the crude product is dissolved in dichloromethane (CH2Cl2) and purified by column chromatography using a solvent system of CH2Cl2:CH3OH:NH4OH (90:10:0.5). chemicalbook.com Similarly, flash column chromatography with an ethyl acetate/hexanes gradient is a common purification step.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is employed for achieving higher purity. nih.gov This technique is particularly useful for separating complex mixtures and isolating minor components. For instance, in the purification of isoflavonoids from Belamcanda, fractions obtained from other chromatographic methods were further purified by prep-HPLC using a C18 column and a mobile phase of methanol and aqueous acetic acid. nih.gov The conditions for prep-HPLC are optimized for each specific separation, including the mobile phase composition and elution method (isocratic or gradient). nih.gov

The table below shows examples of chromatographic conditions used for the purification of related compounds.

Recrystallization and Co-crystallization Strategies

Recrystallization is a widely used technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the pure compound to crystallize. For instance, after synthesis, some piperazine derivatives are purified by recrystallization from isopropyl alcohol with the addition of charcoal to remove colored impurities. nih.gov

Co-crystallization is an emerging strategy to improve the physicochemical properties of active pharmaceutical ingredients (APIs), including purity. nih.govresearchgate.net This technique involves crystallizing an API with a second component, known as a co-former, to create a new crystalline solid. nih.gov While specific examples for this compound are not detailed, the general principle involves forming hydrogen bonds between the target molecule and the co-former. nih.gov For amine hydrochlorides, organic acids are often used as co-formers. acs.orgresearchgate.net The selection of a suitable solvent is crucial for the successful precipitation or crystallization of the co-crystal. beilstein-journals.org

Strategies for co-crystal formation include solvent evaporation, slurry conversion, and grinding methods. nih.gov For example, co-crystals of fluoxetine (B1211875) hydrochloride were prepared with benzoic acid, succinic acid, and fumaric acid by dissolving the components in a suitable solvent like ethanol or acetonitrile (B52724) and allowing for slow evaporation. acs.orgresearchgate.net

| Strategy | Description | Example | Reference |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and crystallizing it upon cooling. | Piperazine derivatives recrystallized from isopropyl alcohol. | nih.gov |

| Co-crystallization | Formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio. | Fluoxetine hydrochloride co-crystals with benzoic, succinic, or fumaric acid. | acs.orgresearchgate.net |

Analysis of By-product Formation and Purity Assessment

Minimization of Regioisomeric and Other Impurities

In the synthesis of this compound from 2,4-dichloropyrimidine (B19661) and piperazine, the formation of regioisomers is a significant concern. The reaction can yield both the desired 4-substituted product and the isomeric 2-substituted product. rsc.org The steric hindrance of the reactants plays a crucial role in determining the regioselectivity of the reaction. rsc.org

Another common by-product is the bis-substituted piperazine, where two molecules of the chloropyridine reactant attach to one piperazine molecule. researchgate.net The formation of this by-product can be minimized by using a large excess of piperazine. For example, in the synthesis of Venetoclax, an 8-fold excess of piperazine was used to reduce the formation of the double addition product. nih.gov The reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine can be directed to selectively form the mono-substituted product by carrying out the reaction at room temperature with an excess of piperazine. mdpi.com

Strategies for High-Purity Product Achievement (e.g., Dihydrochloride Salt Formation)

To obtain high-purity this compound suitable for pharmaceutical applications, salt formation is a common and effective strategy. The free base of piperazine derivatives can be converted to their hydrochloride salts, which are often crystalline and more easily purified by recrystallization. nih.gov

For example, this compound hydrochloride is a known derivative. synblock.com The process generally involves treating the crude free base with hydrochloric acid. The resulting salt precipitates and can be collected by filtration. For instance, in the synthesis of 1-(4-Chlorobenzhydryl)piperazine, the toluene layer containing the product is treated with concentrated HCl to form the hydrochloride salt, which is then isolated. chemicalbook.com

This strategy is also used in the synthesis of monosubstituted piperazines, where the final products are often isolated and purified as their hydrochloride salts by recrystallization from solvents like isopropyl alcohol. nih.gov The formation of a salt can significantly improve the handling characteristics and stability of the compound, in addition to facilitating purification.

| Compound | Strategy for High Purity | Details | Reference |

| This compound | Dihydrochloride Salt Formation | Formation of the hydrochloride salt to facilitate purification and improve stability. | synblock.com |

| Monosubstituted piperazines | Hydrochloride Salt Formation | Recrystallization of the hydrochloride salt from isopropyl alcohol. | nih.gov |

| 1-(4-Chlorobenzhydryl)piperazine | Hydrochloride Salt Formation | Treatment with concentrated HCl to precipitate the salt. | chemicalbook.com |

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Pharmaceutical Intermediate

As a commercially available chemical, 1-(2-Chloropyridin-4-yl)piperazine serves as a crucial starting material or intermediate in multi-step synthetic pathways aimed at producing active pharmaceutical ingredients (APIs). The reactivity of the secondary amine on the piperazine (B1678402) ring allows for the straightforward introduction of various substituents, enabling chemists to systematically modify the molecule to achieve desired biological activities.

The 1-(aryl)piperazine motif is a cornerstone in the development of drugs targeting a wide array of neurological disorders. nih.govresearchgate.net This is exemplified by the synthesis of multi-effect drugs designed to combat complex conditions like Alzheimer's disease. Researchers have designed and synthesized novel N,N'-disubstituted piperazine derivatives that have demonstrated the ability to reduce both amyloid and Tau pathologies, which are hallmarks of Alzheimer's. nih.gov These efforts highlight the potential of using chloropyridinyl-piperazine intermediates to construct APIs that can preserve memory and prevent major brain lesions associated with the disease. nih.gov Furthermore, other piperazine derivatives have been identified as activators of specific cellular pathways, like the TRPC6 channel, which may offer a therapeutic strategy for limiting the synapse loss seen in Alzheimer's disease. researchgate.net

The this compound structure is an essential building block for creating compounds aimed at various CNS targets. Its utility is demonstrated in the synthesis of ligands for sigma receptors (σ), which are implicated in a variety of CNS functions and diseases. For example, while not the exact isomer, the related compound 1-(5-chloropyridin-2-yl)piperazine (B1307259) is used as a key intermediate to synthesize a range of analogs designed as selective sigma-2 (σ2) receptor ligands. nih.gov This work underscores how the chloropyridinyl-piperazine core can be systematically modified to explore structure-activity relationships and optimize selectivity for specific CNS receptor subtypes. nih.gov

Arylpiperazine derivatives are well-established pharmacophores in the development of anxiolytic and antidepressant medications. nih.govnih.govresearchgate.net Their mechanism often involves interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, research into new arylpiperazine derivatives containing isonicotinic and picolinic nuclei has yielded compounds with confirmed anxiolytic effects, mediated through the 5-HT1A receptors and the GABAergic system. nih.gov Similarly, other studies have focused on synthesizing piperazine derivatives as potential selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. medchem-ippas.eu The development of these molecules, such as various 1-(Aryl)piperazine derivatives, showcases the role of compounds like this compound as foundational precursors in the quest for more effective treatments for anxiety and depression. nih.govresearchgate.net

Scaffold for Drug Discovery

Beyond its role as a simple intermediate, the this compound moiety serves as a central scaffold upon which entirely new classes of bioactive molecules can be built. A scaffold provides the basic three-dimensional framework necessary for interaction with a biological target, and chemists can append different functional groups to this core to fine-tune binding affinity and functional activity.

The piperazine ring is a flexible and adaptable component for the design of new drugs for a multitude of diseases. cornell.edu Medicinal chemists utilize the this compound scaffold to generate libraries of novel compounds for screening against various biological targets. For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were designed and synthesized based on a bioisosteric replacement strategy. researchgate.net This approach led to the discovery of compounds with potent agonist activity at dopamine D2 and serotonin 5-HT1A receptors, demonstrating the power of using the piperazine scaffold to create multi-target agents for complex psychiatric disorders. researchgate.net

Table 1: Examples of Bioactive Molecules Derived from Arylpiperazine Scaffolds

| Compound ID | Scaffold/Precursor | Target Receptor(s) | Biological Activity | Research Focus |

| Compound 7b | 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative | D2 / D3 / 5-HT1A | Agonist (EC50 = 0.9/19/2.3 nM) | Antipsychotic/Antidepressant researchgate.net |

| Compound 34c | 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine derivative | D2 / D3 / 5-HT1A | Agonist (EC50 = 3.3/10/1.4 nM) | Antipsychotic/Antidepressant researchgate.net |

| LQFM032 | 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol | Benzodiazepine & Nicotinic Pathways | Anxiolytic-like activity | Anxiolytic nih.gov |

| Compound 11 | 4-substituted-N-(naphthalen-1-yl)piperidine | H3R / σ1R / σ2R | Antagonist (Ki = 6.2/4.41/67.9 nM) | Antinociceptive nih.gov |

The development of selective ligands is crucial for understanding the function of specific receptors in the brain and for validating them as drug targets. The this compound scaffold is instrumental in creating such research tools. By synthesizing a series of derivatives and evaluating their binding affinities, researchers can map the structure-activity relationships (SAR) that govern a ligand's interaction with a receptor. For instance, studies on piperazine and piperidine (B6355638) derivatives have led to the identification of potent and selective antagonists for the histamine (B1213489) H3 and sigma-1 receptors, which are involved in pain pathways. nih.gov These studies provide valuable insights into the structural requirements for receptor affinity and selectivity, guiding the future design of more effective therapeutics. nih.gov

Exploration of Antimicrobial and Anticancer Activities

The piperazine nucleus is integral to numerous compounds investigated for their therapeutic potential against microbial infections and cancer. researchgate.netresearchgate.netderpharmachemica.com

Antimicrobial Research: Derivatives of piperazine are widely studied for their potential to combat bacterial and fungal pathogens. apjhs.comderpharmachemica.com For instance, the synthesis of pyrimidine-incorporated piperazine derivatives has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.gov In one study, synthesized pyrimidine (B1678525) derivatives containing a piperazine linker were tested for antimicrobial efficacy. Compounds 4b and 4d showed good antibacterial activity against Staphylococcus aureus and Bacillus subtilis, while compounds 5a and 5b were effective against Escherichia coli and Salmonella paratyphi-A. nih.gov Similarly, certain derivatives demonstrated significant antifungal properties against species like Aspergillus niger and Candida albicans. nih.gov While these studies establish the general potential of piperazine-based compounds, specific research focusing on derivatives directly from the this compound core is less prevalent in the literature for broad antimicrobial screening.

Anticancer Research: The piperazine scaffold is a component of several FDA-approved anticancer drugs and is a focal point in the design of new cytotoxic agents. researchgate.net Research has shown that conjugating piperazine derivatives to other pharmacophores, such as vindoline (B23647) or Triapine, can produce potent anticancer compounds. nih.govmdpi.com For example, a series of novel piperidine and piperazine derivatives of dichloroacetate (B87207) (DCA) were designed and evaluated for their cytotoxic effects. These compounds showed moderate to high activity against HT-29 (colon) and MCF-7 (breast) cancer cell lines, with the piperazine derivatives generally showing more potent results than DCA alone. niscpr.res.in Another study on piperazine-substituted pyranopyridines identified compounds with significant antiproliferative activity across a range of tumor cell lines, inducing apoptosis as a mechanism of cytotoxicity. nih.gov However, specific investigations detailing the anticancer activities of derivatives synthesized directly from this compound are not extensively documented.

Urease Inhibition Studies

Urease is a critical enzyme for the survival of certain pathogenic bacteria, such as Helicobacter pylori, making it an attractive target for antimicrobial drug development. nih.govnih.gov The design of urease inhibitors often incorporates heterocyclic structures. Research in this area has included pyridylpiperazine-based carbodithioate derivatives, which have shown potential as urease inhibitors. nih.gov In one such study, derivatives were synthesized starting from 1-(3-nitropyridin-2-yl)piperazine, a positional isomer of the compound of interest. These derivatives exhibited effective urease inhibition, with activity influenced by the nature and position of substituents on the molecule. nih.gov For example, compound 7i , with a 4-nitrophenyl group, showed an IC₅₀ value of 10.51 µM. nih.gov While these findings highlight the potential of the pyridylpiperazine scaffold for urease inhibition, direct studies on derivatives of this compound are needed to confirm its utility for this specific target.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity.

Impact of Substituent Modifications on Biological Activity

Modifications to the core structure of piperazine-containing compounds can dramatically alter their pharmacological profiles. nih.gov For example, in a series of piperidine-based influenza virus inhibitors, SAR studies revealed that the linkage between a quinoline (B57606) core and a piperidine ring was critical for activity. nih.gov Similarly, for a series of pyrimidyl-piperazine derivatives with hypnotic-sedative properties, structural changes, such as the removal of an alpha-carbonyl group, significantly impacted their pharmacological effects. nih.gov These examples underscore the principle that even minor substituent modifications on or around the piperazine ring can lead to substantial changes in biological function, guiding the optimization of lead compounds.

Investigation of Binding Affinities and Molecular Interactions

Understanding how a molecule binds to its biological target is crucial for rational drug design. The piperazine moiety often plays a key role in these interactions. For instance, in a series of novel inhibitors for dipeptidyl peptidase-IV (DPP-IV), the compound 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine was identified as a potent inhibitor. nih.gov Molecular docking studies revealed that this compound established a good binding affinity within the active site of the DPP-IV enzyme, which correlated with its observed biological activity. nih.gov This highlights how the piperazine unit can act as a central scaffold, orienting other functional groups for optimal interaction with a target protein.

Computational Chemistry in Drug Design

Computational techniques are indispensable tools in modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of molecular interactions. researchgate.net

Molecular Docking and Virtual Screening for Target Identification

Molecular docking and virtual screening are powerful computational methods used to predict the binding orientation of small molecules to a protein target and to screen large libraries for potential hits. nih.govmdpi.com These techniques have been widely applied to piperazine derivatives to identify potential drug candidates for various diseases. researchgate.net

For example, virtual screening of piperazine derivatives led to the identification of potential human acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. nih.govresearchgate.net Docking studies showed that these derivatives could bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov In another study, new piperazine derivatives were designed, synthesized, and evaluated as potential antimicrobial agents, with molecular docking used to predict their binding interactions with microbial enzymes. nih.gov Similarly, docking studies were instrumental in the development of piperazine-derived inhibitors for DPP-IV, helping to rationalize the observed in vitro and in vivo activities. nih.gov An innovative virtual screening collaboration was also used to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis, rapidly expanding the structure-activity relationship data for the chemical series. nih.gov These examples demonstrate the critical role of computational approaches in prioritizing synthetic efforts and accelerating the discovery of novel piperazine-based therapeutic agents.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations provide critical insights into its intrinsic properties, which are pivotal for understanding its reactivity and potential interactions with biological targets. These calculations can predict a range of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

Detailed research findings from DFT studies on derivatives and analogues of this compound have highlighted the significance of the electronic environment of the molecule. For instance, in studies of related N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (B1295725) derivatives, the p-electron density was shown to be a key factor influencing chemical reactivity. While specific DFT data for this compound is not extensively published, the principles from analogous systems are highly informative. The chlorine atom on the pyridine (B92270) ring, for example, acts as an electron-withdrawing group, influencing the electron distribution across the entire molecule. This, in turn, affects the basicity of the piperazine nitrogens and the potential for hydrogen bonding and other non-covalent interactions.

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Helps in identifying nucleophilic and electrophilic centers, crucial for predicting intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrostatic interactions. |

Note: The table above outlines the typical parameters derived from DFT calculations and their general significance. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective of how a ligand, such as this compound, interacts with a biological target, typically a protein receptor, over time. These simulations are crucial for understanding the stability of the ligand-receptor complex and for identifying the key amino acid residues involved in the binding process.

In the context of drug development, MD simulations can be used to refine the binding pose of a ligand obtained from initial docking studies and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. For instance, MD simulations have been effectively used to study the interaction of piperazine-based compounds with various receptors, revealing the critical role of specific hydrophobic and polar interactions in stabilizing the ligand within the receptor's binding pocket. nih.gov

Studies on related piperazine derivatives have demonstrated that the piperazine moiety often acts as a key anchoring point within the receptor, forming hydrogen bonds or salt bridges with acidic residues. The chloropyridine group can engage in various interactions, including pi-stacking with aromatic residues and hydrophobic interactions. The flexibility of the piperazine ring is also a critical factor, allowing the molecule to adopt an optimal conformation to fit within the binding site.

| Simulation Parameter | Description | Significance in Understanding Ligand-Receptor Interactions |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the ligand and receptor over the course of the simulation. | Indicates the stability of the ligand-receptor complex. A stable RMSD suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein. | Identifies flexible and rigid regions of the receptor upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor. | Quantifies the contribution of hydrogen bonding to the binding affinity and specificity. |

| Binding Free Energy (e.g., MM/PBSA, MM/GBSA) | An estimation of the free energy change upon ligand binding. | Provides a more accurate prediction of the binding affinity compared to static docking scores. |

| Interaction Energy Analysis | Decomposes the total interaction energy into contributions from individual amino acid residues. | Identifies the key residues that are most important for the binding of the ligand. |

Note: This table describes common parameters analyzed in MD simulations. The application of these analyses to this compound would provide detailed insights into its specific receptor interactions.

The application of these computational tools is indispensable in modern medicinal chemistry. For a scaffold like this compound, DFT and MD simulations provide a detailed, atomistic-level understanding that can guide the rational design of more potent and selective drug candidates.

Applications in Agrochemical and Material Science Research

Agrochemical Applications

While specific commercial agrochemicals based directly on 1-(2-Chloropyridin-4-yl)piperazine are not widely documented in public literature, the structural motifs it contains are prevalent in modern crop protection products. The chloropyridine ring is a key component in several classes of insecticides and herbicides, and the piperazine (B1678402) ring often serves as a linker in bioactive molecules. Research into derivatives of this compound is predicated on the established bioactivity of these chemical groups.

The 2-chloropyridine (B119429) group is a known pharmacophore in various agrochemicals. For instance, pyridine-based compounds are central to neonicotinoid insecticides and some classes of synthetic auxin herbicides. The piperazine ring can be functionalized to connect this active pyridine (B92270) unit to other chemical fragments, potentially leading to the discovery of new active ingredients. The synthesis process involves using this compound as a starting material or intermediate, which is then modified to produce a final product with desired pesticidal or herbicidal properties. The goal of such research is to develop novel compounds that can effectively control pests or weeds.

Material Science Applications

In material science, small organic molecules like this compound serve as essential building blocks, or monomers, for creating larger, more complex structures with specific functions. The reactivity of the piperazine and chloropyridine groups allows for their incorporation into a variety of materials.

The compound can be used as a precursor in the synthesis of specialized organic materials. For example, the pyridine nitrogen atom and the tertiary amines of the piperazine ring can coordinate with metal ions, making this molecule a candidate for creating metal-organic frameworks (MOFs) or coordination polymers. These materials are investigated for applications in gas storage, separation, and chemical sensing. The presence of the chlorine atom also offers a site for further chemical reactions, such as cross-coupling, to build more elaborate functional materials.

This compound can be incorporated into polymer chains to impart specific properties. The two amine groups in the piperazine ring allow it to act as a monomer in polymerization reactions, such as in the formation of polyamides or polyureas. The resulting polymers may exhibit enhanced thermal stability, altered solubility, or specific electronic properties due to the presence of the chloropyridine ring. Research in this area explores the potential for creating new plastics, resins, or specialty coatings for various industrial uses. For instance, piperazine-containing polymers have been studied for their potential as semi-conducting materials.

Catalytic Applications in Organic Synthesis

The nitrogen atoms within the this compound structure have lone pairs of electrons that can interact with other chemical species, suggesting a potential role in catalysis. While the compound itself may not be a primary catalyst, it can serve as a ligand that binds to a metal center, thereby modifying the metal's catalytic activity. Pyridine and piperazine derivatives are commonly used as ligands in transition-metal catalysis. By coordinating to a metal like palladium, copper, or rhodium, such ligands can influence the efficiency and outcome of important chemical reactions, such as cross-coupling reactions, hydrogenations, or oxidations, which are fundamental processes in organic synthesis.

Advanced Characterization Techniques in Research on 1 2 Chloropyridin 4 Yl Piperazine

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular framework of 1-(2-Chloropyridin-4-yl)piperazine. By interacting with the molecule using different forms of electromagnetic radiation, these techniques reveal specific details about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound.

¹H NMR: The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The signals corresponding to the protons on the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region of the spectrum. The protons on the pyridine (B92270) ring resonate in the aromatic region, with their chemical shifts and coupling patterns being indicative of their positions relative to the chlorine atom and the piperazine substituent.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegative chlorine atom and the nitrogen atom within the ring. The carbon atoms of the piperazine ring are observed in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H3 | ~6.7 (d) | - |

| Pyridine-H5 | ~6.8 (dd) | - |

| Pyridine-H6 | ~8.1 (d) | - |

| Piperazine-H (N-CH₂) | ~3.4 (t) | ~45 |

| Piperazine-H (N-H side CH₂) | ~3.0 (t) | ~46 |

| Pyridine-C2 | - | ~151 |

| Pyridine-C3 | - | ~108 |

| Pyridine-C4 | - | ~150 |

| Pyridine-C5 | - | ~107 |

| Pyridine-C6 | - | ~149 |

Note: The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The multiplicities are abbreviated as d (doublet), dd (doublet of doublets), and t (triplet). The presented data is a representative example and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the functional groups present in a molecule by probing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. These include C-H stretching vibrations from the aromatic pyridine ring and the aliphatic piperazine ring, C-N stretching vibrations of the piperazine and pyridine moieties, and C-Cl stretching vibrations. The N-H stretching vibration of the secondary amine in the piperazine ring would also be a key diagnostic peak.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint of the pyridyl moiety.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Piperazine) | Stretching | 3200-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2950 |

| C=N, C=C (Pyridine) | Ring Stretching | 1400-1600 |

| C-N (Piperazine) | Stretching | 1100-1300 |

| C-Cl | Stretching | 600-800 |

Note: This table presents expected ranges for the main vibrational modes.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

MS: In a typical electron ionization mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the chlorine atom, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass, which allows for the unambiguous determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Parameter | Value |

| Formula | - | C₉H₁₂ClN₃ |

| Molecular Weight | - | 197.66 g/mol |

| HRMS (ESI) | Calculated m/z for [M+H]⁺ | 198.0798 |

| Found m/z for [M+H]⁺ | 198.0796 (Example) |

Note: The HRMS data provides strong evidence for the chemical formula. ESI stands for Electrospray Ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the electronic transitions within the pyridine ring are responsible for its UV absorption profile. The spectrum typically shows characteristic absorption maxima (λ_max) that can be used for quantitative analysis and to gain insights into the electronic structure of the chromophore.

Crystallographic Analysis

While spectroscopic techniques provide information about the molecule in solution or in the gas phase, crystallographic analysis reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Polymorphism Studies and Crystal Packing

The solid-state properties of a pharmaceutical compound, including its crystal structure and potential for polymorphism, are of paramount importance as they can significantly influence its stability, solubility, and bioavailability. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, an understanding of its likely crystal packing and polymorphic behavior can be inferred from the analysis of closely related structures containing chloropyridine and piperazine moieties.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net These different crystalline forms, known as polymorphs, arise from different arrangements or conformations of the molecules in the crystal lattice. researchgate.net Such variations in packing can lead to different physicochemical properties. researchgate.net Given the conformational flexibility of the piperazine ring and the potential for various intermolecular interactions involving the chloropyridine ring, it is highly probable that this compound can exhibit polymorphism. The crystallization from different solvents or under different temperature and pressure conditions could lead to the formation of different polymorphs.

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, primarily hydrogen bonds and π-π stacking interactions. The piperazine ring, typically adopting a chair conformation, possesses two nitrogen atoms that can act as hydrogen bond acceptors. nih.gov In the case of the protonated form, such as the hydrochloride salt, the piperazinium cation can act as a hydrogen bond donor. nih.gov

Detailed insights into the potential crystal packing can be drawn from studies on analogous compounds. For instance, the crystal structures of various substituted piperazine and chloropyridine derivatives reveal common packing motifs.

Table 1: Common Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Description | Potential Role in this compound |

| C—H···N Hydrogen Bonds | Weak hydrogen bonds between a carbon-hydrogen donor and a nitrogen acceptor. | The C-H groups of the piperazine and pyridine rings can form hydrogen bonds with the nitrogen atoms of neighboring molecules, influencing the packing arrangement. nih.gov |

| N—H···Cl Hydrogen Bonds | In the case of the hydrochloride salt, the protonated piperazine nitrogen can form strong hydrogen bonds with the chloride anion. | These interactions would be a dominant feature in the crystal structure of this compound hydrochloride, creating robust networks. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The chloropyridine rings can stack in either a face-to-face or offset fashion, contributing significantly to the crystal's cohesion. nih.gov |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom on the pyridine ring could interact with nucleophilic atoms (like nitrogen) of adjacent molecules, although this is generally a weaker interaction. |

Research on the crystal structures of related compounds provides valuable data that can be used to hypothesize the crystallographic parameters of this compound. For example, studies on various phenylpiperazine derivatives often reveal monoclinic or triclinic crystal systems. nih.gov

Table 2: Illustrative Crystallographic Data of Related Piperazine Derivatives

| Compound | Crystal System | Space Group | Key Packing Features |

| 1,4-bis(4-cyanobenzyl)piperazine | Triclinic | P-1 | Dominated by weak C—H···N and C—H···π interactions. nih.gov |

| 1,4-bis(4-amidinobenzyl)piperazine tetrahydrochloride tetrahydrate | Monoclinic | P2₁/n | Complex hydrogen-bonding network involving cations, anions, and water molecules. nih.gov |

| 4-Chloropyridine-2-carbonitrile | Monoclinic | P2₁/c | Pairwise centrosymmetric head-to-head C—H···N interactions and offset π-stacking. nih.gov |

The potential for polymorphism in this compound underscores the importance of comprehensive solid-state characterization during its development. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be crucial in identifying and characterizing different polymorphic forms. Each polymorph would exhibit a unique PXRD pattern and distinct thermal behavior, allowing for their differentiation. The identification of the most stable polymorph is critical for ensuring consistent product quality and performance.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Methodologies

The development of new synthetic strategies is paramount for the cost-effective, safe, and environmentally responsible production of 1-(2-Chloropyridin-4-yl)piperazine and its derivatives.

Future synthetic efforts will likely focus on the principles of green chemistry to minimize the environmental impact of producing this compound. This includes the use of safer solvents, the reduction of energy consumption, and the minimization of waste products. Research into alternative reaction pathways that avoid hazardous reagents and incorporate renewable starting materials will be a key area of investigation. The goal is to develop a manufacturing process that is not only economically viable but also sustainable in the long term.

The adoption of flow chemistry and automated synthesis platforms presents a significant opportunity for the production of this compound. These technologies allow for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. The continuous nature of flow synthesis can also facilitate easier scale-up from laboratory to industrial production. Integrating automated systems can further streamline the synthesis and purification processes, reducing manual labor and the potential for human error.

Advanced Medicinal Chemistry Studies

To fully exploit the therapeutic potential of this compound, a deeper understanding of its molecular interactions and pharmacological profile is necessary.

Future medicinal chemistry efforts will concentrate on the rational design of novel derivatives of this compound with enhanced potency and selectivity for specific biological targets. By employing computational modeling and structure-activity relationship (SAR) studies, researchers can modify the core structure to optimize its binding affinity and pharmacokinetic properties. This targeted approach aims to develop drug candidates with improved efficacy and reduced side effects.

Broader Applications in Materials Science and Catalysis

The unique chemical structure of this compound suggests its potential utility beyond the field of medicine. The presence of nitrogen atoms in the piperazine (B1678402) and pyridine (B92270) rings makes it a candidate for use as a ligand in the formation of metal-organic frameworks (MOFs) or as a component in the development of novel catalysts. Exploratory studies in materials science could reveal new applications for this versatile compound in areas such as gas storage, separation technologies, or chemical sensing. In catalysis, its derivatives could be investigated for their ability to promote specific chemical transformations.

| Research Area | Focus | Potential Impact |

| Sustainable Chemistry | Use of safer solvents, renewable materials, and waste reduction. | Environmentally friendly and cost-effective production. |

| Flow Chemistry | Continuous manufacturing with precise control over reaction conditions. | Higher yields, improved purity, and safer production. |

| Target-Specific Design | Computational modeling and SAR studies for optimized derivatives. | Development of more effective and safer medicines. |

| Polypharmacology | Screening against a wide range of biological targets. | Comprehensive understanding of biological effects and safety. |

| Materials Science | Use as ligands for MOFs or in functional polymers. | Novel materials for gas storage, separation, or sensing. |

| Catalysis | Development of new catalysts for chemical reactions. | More efficient and selective chemical transformations. |

Development of Functional Polymers

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel functional polymers. The presence of a secondary amine in the piperazine ring and a reactive chlorine atom on the pyridine ring allows for its incorporation into polymer chains through various polymerization techniques.

One potential route for polymerization is through polycondensation reactions. The piperazine moiety can react with diacyl chlorides, dicarboxylic acids, or other bifunctional electrophiles to form polyamides or other related polymer structures. Research on the synthesis of polyamides from piperazine and its derivatives has demonstrated the utility of this approach in creating materials with desirable properties, such as those used in hot-melt adhesives researchgate.net. For instance, polyamides synthesized from dimer acid, sebacic acid, ethylenediamine, and piperazine have been investigated for their thermal and mechanical properties researchgate.net. While this research did not specifically use this compound, the principles of polycondensation are directly applicable. The 2-chloropyridine (B119429) group in the monomer could impart specific functionalities to the resulting polymer, such as metal-coordinating sites or sites for post-polymerization modification.

Another avenue for creating functional polymers is through the catalytic dehydrogenation of diols and diamines, a method that has been successfully used to synthesize a variety of polyamides nih.gov. This approach offers a cleaner, more atom-economical alternative to traditional condensation methods nih.gov. The piperazine component of this compound could potentially participate in such catalytic polymerization schemes.

Furthermore, the development of piperazine-based antimicrobial polymers is an emerging area of research nih.gov. Although the absence of a polymerizable group like a vinyl group in the parent piperazine molecule can be a limitation, derivatization to include such functionalities is a viable strategy nih.gov. The this compound molecule could be chemically modified to introduce a polymerizable group, allowing for its incorporation into polymers designed for specific biological applications.

The table below summarizes potential polymerization strategies for this compound.

| Polymerization Method | Co-monomer Type | Potential Polymer Type | Potential Properties/Applications |

| Polycondensation | Diacyl Chlorides | Polyamide | Thermally stable materials, adhesives |

| Polycondensation | Dicarboxylic Acids | Polyamide | Engineering plastics, fibers |

| Catalytic Dehydrogenation | Diols | Polyamide | Biomaterials, functional polymers |

| Radical Polymerization (after modification) | Vinyl Monomers | Functional Copolymers | Antimicrobial surfaces, drug delivery |

Catalyst Design and Reaction Development

The presence of both a pyridine nitrogen and two piperazine nitrogens in this compound makes it an attractive ligand for the design of novel metal catalysts. The nitrogen atoms can act as electron donors, coordinating to a metal center and influencing its catalytic activity and selectivity.

Piperazine derivatives have been successfully employed as ligands in various catalytic systems. For instance, rhodium complexes are widely used in hydroformylation reactions, which are crucial industrial processes for the synthesis of aldehydes from alkenes nih.govnih.govresearchgate.net. The design of the ligand is critical for controlling the regioselectivity and enantioselectivity of these reactions nih.gov. While specific studies on this compound as a ligand for hydroformylation are not prevalent, the general principles of ligand design in this field suggest its potential. The electronic and steric properties of the 2-chloropyridine substituent could modulate the catalytic performance of a rhodium center.

Similarly, ruthenium complexes are highly effective for the hydrogenation of various functional groups, including esters and lactones rsc.org. The design of multidentate ligands is key to achieving high efficiency and selectivity rsc.org. This compound could potentially act as a bidentate or even a bridging ligand in the formation of ruthenium catalysts for such transformations.

Palladium-catalyzed cross-coupling reactions are another area where ligands based on this scaffold could be beneficial. The synthesis of palladium complexes with nitrogen-containing ligands for applications in catalysis is a well-established field lu.se. The this compound ligand could be explored in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

The development of new synthetic reactions can also be envisaged. For example, the reactivity of the 2-chloropyridine moiety could be exploited in cross-coupling reactions to synthesize more complex molecules, which could then be used as more elaborate ligands or as building blocks for other functional materials.

The table below outlines potential catalytic applications for metal complexes of this compound.

| Metal Center | Catalytic Reaction | Potential Advantages |

| Rhodium | Hydroformylation | Tunable regioselectivity and enantioselectivity |

| Ruthenium | Hydrogenation | High efficiency for ester and lactone reduction |

| Palladium | Cross-Coupling Reactions | Synthesis of complex organic molecules |

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloropyridin-4-yl)piperazine, and how can its purity be optimized?

The synthesis typically involves coupling 2-chloropyridine-4-amine with piperazine derivatives under reflux conditions. A common method utilizes nucleophilic aromatic substitution (NAS) reactions, where the chloropyridine ring reacts with piperazine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours . To optimize purity, column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and confirming final purity with HPLC (≥95%) ensures reproducibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent positions on the piperazine and pyridine rings. For example, the deshielded proton at C-4 of pyridine appears as a singlet near δ 8.2 ppm .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] = 228.0654 for CHClN) .

- IR Spectroscopy : Stretching vibrations for C-Cl (~750 cm) and aromatic C-N (~1350 cm) validate structural motifs .

Q. How does the compound’s conformation influence its biological activity?

The piperazine ring adopts a chair conformation, minimizing steric hindrance between the chloropyridinyl group and other substituents. This spatial arrangement enhances binding to targets like serotonin receptors (5-HT subtypes) by aligning the chlorine atom for hydrophobic interactions with receptor pockets . Computational docking studies (e.g., using AutoDock Vina) can predict binding poses and guide structural optimization .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a precursor for antipsychotic and antidepressant drug candidates, particularly those targeting serotonin (5-HT) and dopamine receptors. Derivatives with substituted piperazine moieties show improved blood-brain barrier penetration .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production of this compound?

Optimization strategies include:

- Catalysis : Palladium-based catalysts (e.g., Pd(OAc)) accelerate NAS reactions, reducing reaction time to 6–8 hours .

- Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 80% yield in 2 hours at 120°C) .

- Solvent Selection : Tetrahydrofuran (THF) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility and reduces side products .

Q. How do structural modifications (e.g., fluorination or alkylation) affect receptor binding affinities?

- Fluorination : Introducing fluorine at the pyridine C-3 position increases lipophilicity (logP +0.5), enhancing 5-HT affinity (K = 12 nM vs. 45 nM for parent compound) .

- Alkylation : Adding a methyl group to the piperazine nitrogen improves metabolic stability but may reduce selectivity due to steric clashes .

- Data Contradictions : Some studies report conflicting SAR trends for dopamine D receptors, necessitating comparative radioligand binding assays (e.g., using [H]spiperone) .

Q. What computational methods are used to predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate parameters such as bioavailability (30–40%) and CYP450 inhibition risk.

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) analyze stability in lipid bilayers, predicting blood-brain barrier permeability .

- QSAR Models : Regression models correlate substituent electronic properties (Hammett σ constants) with IC values .

Q. How can in vitro and in vivo data discrepancies be resolved for this compound?

- In Vitro–In Vivo Correlation (IVIVC) : Adjust dosing regimens based on hepatic microsomal stability assays (e.g., t = 2.5 hours in rat liver S9 fractions) .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-oxide derivatives) that may contribute to efficacy in vivo .

- Species-Specific Differences : Compare receptor homology (e.g., human vs. murine 5-HT) using transfected cell lines .

Q. What strategies mitigate off-target effects in derivative design?

- Selective Functionalization : Introducing bulkier groups (e.g., tert-butyl) at the piperazine N-4 position reduces α-adrenergic receptor binding .

- Prodrug Approaches : Ester prodrugs (e.g., acetylated derivatives) improve selectivity by targeting tissue-specific esterases .

- Polypharmacology Screening : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify unintended targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。